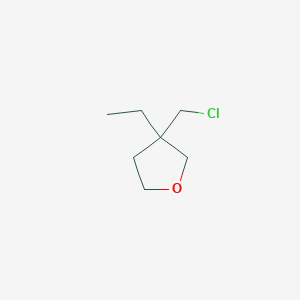
3-(Chloromethyl)-3-ethyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-ethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a chloromethyl group and an ethyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyloxolane can be achieved through several methods. One common approach involves the reaction of 3-ethyloxolane with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido-oxolanes, methoxy-oxolanes, and other substituted oxolanes.
Oxidation Reactions: Products include oxolane carboxylic acids and ketones.
Reduction Reactions: Products include methyl-oxolanes.
科学的研究の応用
3-(Chloromethyl)-3-ethyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-ethyloxolane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
3-(Bromomethyl)-3-ethyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-ethyloxolane is unique due to the presence of both a chloromethyl group and an ethyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
3-(chloromethyl)-3-ethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3 |
InChIキー |
WZMRBBBRROGYDI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCOC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)

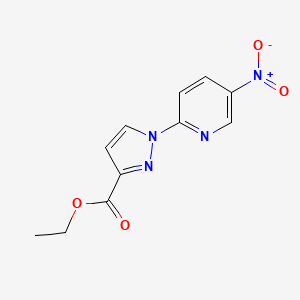

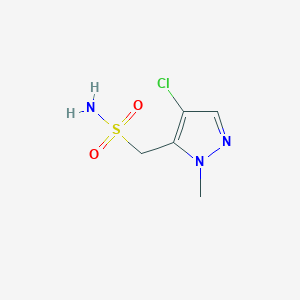
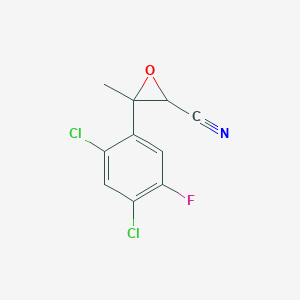
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
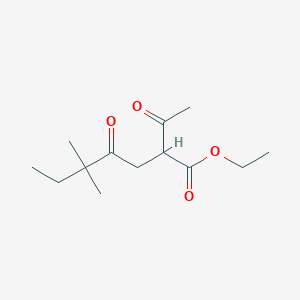
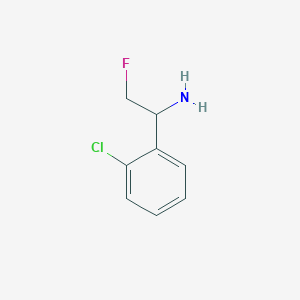
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)
